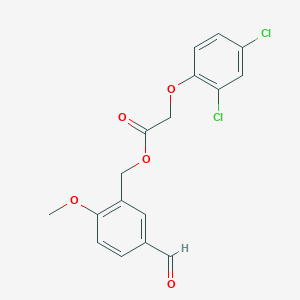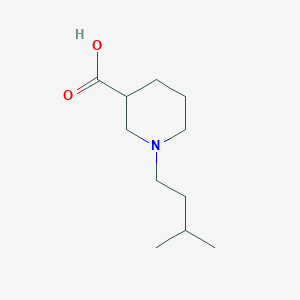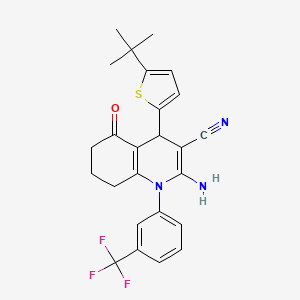
1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Allyl bromide or allyl chloride.
Reaction Conditions: Nucleophilic substitution reactions to introduce the allyl group at the desired position.
Hydroxylation and Oxidation:
Reagents: Hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Reaction Conditions: Controlled oxidation to introduce the hydroxyl group.
Amidation:
Reagents: 4-Propoxyaniline and coupling agents like EDCI or DCC.
Reaction Conditions: Amidation reactions to form the final carboxamide structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
Starting Materials: Aniline derivatives and β-ketoesters.
Reaction Conditions: Cyclization under acidic or basic conditions to form the quinoline core.
化学反応の分析
Types of Reactions: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reagents: PCC, KMnO₄.
Conditions: Mild to strong oxidizing conditions.
-
Reduction: The carbonyl groups can be reduced to alcohols.
Reagents: NaBH₄, LiAlH₄.
Conditions: Mild reducing conditions.
-
Substitution: The allyl group can participate in substitution reactions.
Reagents: Halogens, nucleophiles.
Conditions: Varies depending on the substituent.
Major Products:
Oxidation Products: Quinoline ketones or aldehydes.
Reduction Products: Quinoline alcohols.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Carboxamide Compounds: Such as thalidomide, known for its immunomodulatory effects.
Uniqueness: 1-Allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and carboxamide derivatives.
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(4-propoxyphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-3-13-24-18-8-6-5-7-17(18)20(25)19(22(24)27)21(26)23-15-9-11-16(12-10-15)28-14-4-2/h3,5-12,25H,1,4,13-14H2,2H3,(H,23,26) |
InChIキー |
NNYJXGXNAMZESC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-anilinophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12045332.png)




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045385.png)

![(E)-1-hydroxy-3-oxo-N'-(pyridin-4-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045390.png)

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12045401.png)

![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045413.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12045429.png)
